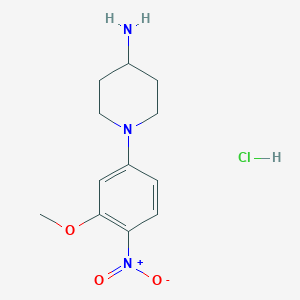

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride

Beschreibung

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN3O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a methoxy group and a nitro group attached to a phenyl ring.

Eigenschaften

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3.ClH/c1-18-12-8-10(2-3-11(12)15(16)17)14-6-4-9(13)5-7-14;/h2-3,8-9H,4-7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXFTIKUZPHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-35-1 | |

| Record name | 4-Piperidinamine, 1-(3-methoxy-4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. This intermediate is then subjected to a Buchwald-Hartwig amination reaction with 4-chloropiperidine to yield 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The piperidine ring can be oxidized to form piperidone derivatives under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound with several applications in scientific research, including medicinal chemistry, material science, and biological studies.

Medicinal Chemistry

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science

This compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies

It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.

Chemical Reactions

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride can undergo various chemical reactions:

- Reduction The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

- Substitution The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

- Oxidation The piperidine ring can be oxidized to form piperidone derivatives under specific conditions.

Comparison with Similar Compounds

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride can be compared with other similar compounds:

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one This compound lacks the amine group and has different chemical reactivity and applications.

- 1-Methyl-N-(4-nitrophenyl)piperidin-4-amine This compound has a methyl group instead of a methoxy group, leading to different pharmacological properties.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: This compound lacks the amine group and has different chemical reactivity and applications.

1-Methyl-N-(4-nitrophenyl)piperidin-4-amine: This compound has a methyl group instead of a methoxy group, leading to different pharmacological properties

The uniqueness of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxy and nitro group attached to the aromatic system. This structural configuration is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.

| Structural Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its diverse biological activities. |

| Methoxy Group | An electron-donating group that can enhance reactivity. |

| Nitro Group | An electron-withdrawing group that may influence binding affinity and biological interactions. |

The biological activity of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride is believed to stem from its ability to modulate the activity of specific molecular targets. Studies suggest that the compound can bind to various enzymes and receptors, leading to alterations in their functions:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation: It has the potential to act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | MIC values ranging from 3.125 to 100 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231):

- Apoptosis Induction: At concentrations of 1.0 μM, significant morphological changes were observed, along with increased caspase-3 activity (1.33–1.57 times) at 10.0 μM.

| Concentration (μM) | Caspase-3 Activity (fold increase) |

|---|---|

| 1.0 | Significant morphological changes |

| 10.0 | 1.33 - 1.57 |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing its potential as a lead compound for antibiotic development .

Anticancer Research

In another study focused on anticancer activity, researchers synthesized derivatives of piperidine compounds similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride and assessed their effects on different cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their utility in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride?

Methodological Answer: The compound can be synthesized via Mannich reactions , using paraformaldehyde, phenethylamine hydrochloride, and substituted acetophenones (e.g., 4-nitroacetophenone). Key steps include:

- Oximation : Conversion of methoxyacetophenone to oximes using hydroxylamine hydrochloride .

- Amine formation : Reduction of oximes to primary amines, followed by coupling with piperidine derivatives.

- Yields : Reported yields range from 87–98% under optimized conditions (e.g., solvent: ethanol, temperature: 60–80°C) .

Q. How should researchers characterize this compound’s purity and structural identity?

Methodological Answer:

- HPLC Analysis : Use a reverse-phase Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (adjusted to pH 2.5). Detection at 254 nm ensures resolution of amine derivatives .

- Mass Spectrometry (MS) : Replace phosphoric acid with formic acid for MS compatibility. Expected molecular ion: [M+H]+ at m/z 296.2 (C₁₂H₁₇N₃O₃) .

- Crystallography : Refinement via SHELXL (for small-molecule structures) ensures accurate bond-length and angle measurements .

Q. What are the solubility and storage guidelines for this compound?

Methodological Answer:

- Solubility : Soluble in polar solvents (e.g., DMSO, water at 9 mg/mL) but insoluble in non-polar solvents like hexane .

- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the nitro group or amine oxidation .

Q. How can researchers assess stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for piperidine derivatives).

- pH Stability : Test in buffered solutions (pH 3–9) using UV-Vis spectroscopy to monitor nitro group reduction or methoxy deprotection .

Q. What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of hydrochloride salts .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with IR (nitro stretch at ~1520 cm⁻¹) and X-ray crystallography. For ambiguous NOE signals, use DFT calculations to model electronic environments .

- Case Study : A 2021 study resolved methoxy group positional isomerism via SHELXD -assisted charge-flipping algorithms .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the nitro group to amines (via catalytic hydrogenation) or replace methoxy with halogens. Test against semicarbazide-sensitive amine oxidase (SSAO) , a copper-containing enzyme involved in leukocyte migration .

- Docking Studies : Use AutoDock Vina to predict binding to SSAO’s active site (PDB: 4QPY). Prioritize derivatives with ΔG < −8 kcal/mol .

Q. How can computational modeling predict metabolic pathways?

Methodological Answer:

Q. What experimental designs address low yield in scaled-up synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry to enhance heat/mass transfer. For example, a 2023 study achieved 92% yield by reacting piperidin-4-amine with 3-methoxy-4-nitrophenyl bromide in a microreactor (residence time: 30 min, 100°C) .

- Byproduct Analysis : Monitor reaction intermediates via inline FTIR to detect nitro group over-reduction .

Q. How do environmental factors (pH, temperature) influence its reactivity?

Methodological Answer:

- Kinetic Studies : Conduct Arrhenius analysis (25–60°C) in buffered solutions. For example, the nitro group’s hydrolysis rate increases 3-fold at pH < 2 .

- Electrochemical Profiling : Use cyclic voltammetry to assess redox stability. The compound shows irreversible reduction at −0.7 V (vs. Ag/AgCl) in DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.